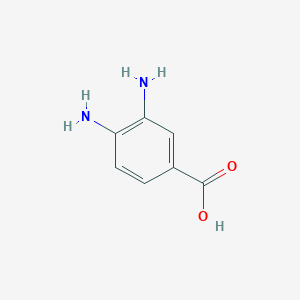

3,4-Diaminobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diaminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMGYNNCNNODNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29692-96-4 | |

| Record name | Benzoic acid, 3,4-diamino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29692-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00210920 | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey or brown powder; [Alfa Aesar MSDS] | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10992 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000956 [mmHg] | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10992 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-05-6, 29692-96-4 | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-diamino-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diaminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIAMINOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2G880K12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Properties of 3,4-Diaminobenzoic Acid: A Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 3,4-Diaminobenzoic acid (3,4-DABA), a crucial building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Accurate identification and characterization of this compound are paramount for ensuring the quality, safety, and efficacy of the final products. This document outlines the key spectroscopic data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols for obtaining these spectra.

Introduction to Spectroscopic Identification

Spectroscopic techniques are indispensable tools in modern chemistry for the elucidation of molecular structures. Each method provides a unique piece of the puzzle, and together they offer a comprehensive fingerprint of a compound. For a molecule like this compound, with its aromatic ring, carboxylic acid, and two amino functional groups, a multi-spectroscopic approach is essential for unambiguous identification. This guide will detail the expected spectral features of 3,4-DABA, facilitating its identification and quality control in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Data regarding the specific UV-Vis absorption maxima (λmax) and molar absorptivity (ε) for this compound in various solvents are not extensively available in the public domain. The electronic transitions of aminobenzoic acids are known to be sensitive to solvent polarity. Therefore, it is highly recommended that experimental determination of these properties be carried out in the solvent system relevant to the specific application.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below lists the characteristic vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1700 - 1680 | Strong | C=O stretch (carboxylic acid) |

| 1640 - 1600 | Medium | N-H bend (amine), C=C stretch (aromatic) |

| 1550 - 1475 | Strong | Aromatic C=C stretch |

| 1320 - 1210 | Strong | C-O stretch (carboxylic acid) |

| 1250 - 1180 | Medium | C-N stretch (aromatic amine) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.8 | Singlet | 1H | -COOH |

| ~7.20 | Doublet | 1H | Ar-H |

| ~6.85 | Doublet of doublets | 1H | Ar-H |

| ~6.55 | Doublet | 1H | Ar-H |

| ~5.0 (broad) | Singlet | 4H | -NH₂ |

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~147 | Ar-C-NH₂ |

| ~138 | Ar-C-NH₂ |

| ~120 | Ar-C (quaternary) |

| ~117 | Ar-C-H |

| ~114 | Ar-C-H |

| ~113 | Ar-C-H |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 135 | High | [M - OH]⁺ |

| 107 | Medium | [M - COOH]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound in a specific solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol (B129727), ethanol, or acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock, prepare a dilute solution (e.g., 10 µg/mL) suitable for UV-Vis analysis.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the sample holder and record a baseline spectrum.

-

Sample Measurement: Rinse a quartz cuvette with the dilute 3,4-DABA solution and then fill it. Place the cuvette in the sample holder.

-

Spectrum Acquisition: Scan the sample over a wavelength range of 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar absorptivity (ε) is required, ensure the concentration is accurately known and use the Beer-Lambert law (A = εcl).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound

-

FT-IR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR, or KBr press)

-

Potassium bromide (KBr), IR grade (for pellet method)

-

Mortar and pestle

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Spectrum Acquisition: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Instrument Tuning: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Spectrum Acquisition: Set the parameters for the proton experiment (e.g., number of scans, pulse width, acquisition time). Acquire the ¹H NMR spectrum.

-

¹³C NMR Spectrum Acquisition: Set the parameters for the carbon experiment. This will typically require a larger number of scans than the proton experiment due to the lower natural abundance of ¹³C. Acquire the ¹³C NMR spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the respective nuclei in the 3,4-DABA molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

-

Solvent for sample introduction (e.g., methanol or acetonitrile (B52724) for ESI)

Procedure (Electron Impact - EI):

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the major fragment ions to gain further structural information.

Workflow for Spectroscopic Identification

The following diagram illustrates a logical workflow for the comprehensive spectroscopic identification of a compound like this compound.

Caption: Workflow for the spectroscopic identification of this compound.

This guide serves as a comprehensive resource for the spectroscopic identification of this compound. By following the outlined protocols and comparing experimental data with the reference information provided, researchers can confidently characterize this important chemical compound.

An In-depth Technical Guide to 3,4-Diaminobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzoic acid (3,4-DABA) is an aromatic organic compound featuring both amine and carboxylic acid functional groups. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its ability to participate in a variety of chemical reactions, including diazotization, acylation, and condensation, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role in drug development and other research applications.

Chemical and Physical Properties

This compound typically appears as a light brown to gray crystalline powder. It is sparingly soluble in water but shows better solubility in polar organic solvents.[1][2] In the solid state, it exists as a zwitterion, with the proton of the carboxylic acid group transferred to one of the amino groups.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 619-05-6 | [3] |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | Light brown to gray crystalline powder | [3] |

| Melting Point | 208-210 °C (decomposes) | [2] |

| Boiling Point | ~411.8 °C (estimated) | [4] |

| pKa | 4.75 | [5] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | [1][2] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [2] |

| a | 22.564(5) Å | [2] |

| b | 3.940(1) Å | [2] |

| c | 15.176(3) Å | [2] |

| β | 103.99(3)° | [2] |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 3: Key Spectral Data for this compound

| Technique | Key Peaks / Signals | Source(s) |

| ¹H NMR | Aromatic protons typically appear between 6.4 and 7.2 ppm. The protons of the amino and carboxylic acid groups are also observable. | [5] |

| ¹³C NMR | Spectral data is available in various databases. | [6][7][8] |

| FT-IR (cm⁻¹) | The spectrum shows characteristic bands for N-H stretching of the amino groups, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching. | [9][10] |

Experimental Protocols

Synthesis of this compound from 4-Aminobenzoic Acid

A common laboratory synthesis of this compound involves a multi-step process starting from 4-aminobenzoic acid. This process includes acetylation, nitration, hydrolysis, and reduction steps.[11][12]

-

In a suitable reaction vessel, dissolve 4-aminobenzoic acid in a 2M sodium hydroxide (B78521) solution.

-

Heat the solution to boiling and add acetic anhydride (B1165640) with stirring.

-

Reflux the mixture for approximately 2 hours.

-

Cool the reaction mixture, and collect the precipitated N-acetyl-4-aminobenzoic acid by filtration.

-

Wash the product with cold water and dry.

-

In a flask, combine N-acetyl-4-aminobenzoic acid with acetic anhydride.

-

Cool the mixture in an ice bath and slowly add concentrated nitric acid.

-

After the addition is complete, allow the reaction to proceed at room temperature. For enhanced reaction rates, microwave irradiation can be employed.

-

Pour the reaction mixture into ice water to precipitate the product, 3-nitro-4-acetamidobenzoic acid.

-

Collect the solid by filtration, wash with distilled water, and dry.

-

The crude product can be recrystallized from a mixture of isopropanol (B130326) and water.

-

To a flask containing 3-nitro-4-acetamidobenzoic acid, add a 50% potassium hydroxide solution and ethanol (B145695).

-

Reflux the mixture. Microwave irradiation can be used to shorten the reaction time.

-

After cooling, acidify the solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Filter and dry the resulting 4-amino-3-nitrobenzoic acid.

-

Dissolve 4-amino-3-nitrobenzoic acid in ethanol in a reaction flask.

-

Add an ammonium (B1175870) sulfide (B99878) solution dropwise while refluxing the mixture. Microwave irradiation can be utilized to accelerate the reaction.

-

After the reaction is complete, filter the hot solution.

-

Wash the residue with water.

-

Combine the filtrate and washings and pour into ice water to precipitate the crude this compound.

-

The crude product can be further purified by dissolving it in hydrochloric acid, filtering, and then adjusting the pH to 4 with ammonia (B1221849) water to precipitate the purified product.

-

Collect the final product by filtration and dry.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds like this compound. The choice of solvent is crucial for effective purification.[13] Water or toluene (B28343) have been reported as suitable solvents for the recrystallization of this compound.[2] A mixed solvent system, such as dichloromethane (B109758) and methanol, can also be effective.[14]

-

Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If necessary, add small portions of hot solvent until full dissolution is achieved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Role in Drug Development and Research

This compound is a significant intermediate in the synthesis of a variety of biologically active molecules.[15] Its derivatives have been explored for their potential as anticancer, antibacterial, and antifungal agents.[15]

One notable area of research involves the use of this compound derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which include ERAP1, ERAP2, and IRAP.[16] These enzymes play crucial roles in the human immune response, and their dysregulation is implicated in various diseases.[16] By serving as a scaffold, this compound allows for the synthesis of potent and selective inhibitors of these enzymes, which have shown promise in downregulating immune responses in cellular models.[16]

While this compound itself is not typically considered a direct signaling molecule, its importance lies in its role as a precursor to compounds that can modulate cellular signaling pathways.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3] It may cause skin, eye, and respiratory irritation.[3] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its unique structure allows for the creation of a wide range of derivatives with diverse biological activities. This guide has provided a detailed overview of its chemical and physical properties, comprehensive experimental protocols for its synthesis and purification, and an insight into its crucial role in the development of potential therapeutic agents. For researchers and professionals in drug development, a thorough understanding of this key intermediate is essential for the innovation of new and effective medicines.

References

- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 2. This compound | 619-05-6 [chemicalbook.com]

- 3. This compound | C7H8N2O2 | CID 69263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(619-05-6) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(619-05-6) IR Spectrum [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. benchchem.com [benchchem.com]

- 15. srinichem.com [srinichem.com]

- 16. This compound derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 3,4-Diaminobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzoic acid (3,4-DABA) is a versatile aromatic compound incorporating both carboxylic acid and amino functional groups. This unique structure makes it a valuable building block in the synthesis of a wide array of molecules, particularly heterocyclic systems such as benzimidazoles, which are of significant interest in medicinal chemistry.[1][2] Understanding the solubility of 3,4-DABA in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a consolidated overview of the available quantitative solubility data for this compound in common organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for one of its key synthetic applications.

Quantitative Solubility Data

The solubility of this compound is highest in polar aprotic and protic organic solvents. The available quantitative data is summarized in the table below. It is generally described as being soluble in polar organic solvents.[2][3]

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 2.2 mg/mL (2.2 g/L)[1][4][5] |

| Methanol | Not Specified | 10 mg/mL[1][4] |

| Dimethylformamide (DMF) | Not Specified | Soluble[1][4] |

Note: "Soluble" indicates that the source states solubility without providing a quantitative value.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in characterizing a chemical compound. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a solid in a solvent.

The Shake-Flask Method

This method involves saturating a solvent with a solute by allowing them to equilibrate over a period of time with agitation.

Apparatus and Materials:

-

Conical flasks or vials with stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material) or centrifuge

-

Calibrated volumetric glassware

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

This compound (solid)

-

Selected organic solvent

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a conical flask. The excess solid ensures that the solution reaches saturation.

-

Equilibration: The flask is sealed and placed in an orbital shaker or on a magnetic stirrer at a constant temperature. The mixture is agitated for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and the solvent.

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a membrane filter that is compatible with the organic solvent or by centrifugation. It is crucial to maintain the temperature of the solution during this step to prevent precipitation or further dissolution.

-

Quantification: A known volume of the clear, saturated filtrate is carefully collected and diluted as necessary. The concentration of this compound in the diluted sample is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve for this compound in the specific solvent is used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and any dilution factors used, and is typically expressed in units such as g/L, mg/mL, or mol/L.

Key Synthetic Application: Synthesis of 2-Aryl-Benzimidazole-5-Carboxylic Acids

One of the primary applications of this compound is in the synthesis of benzimidazole (B57391) derivatives. The following workflow illustrates the condensation reaction between this compound and an aromatic aldehyde to form a 2-aryl-benzimidazole-5-carboxylic acid.

Caption: Synthesis of 2-Aryl-Benzimidazole-5-Carboxylic Acids.

This reaction typically involves heating this compound and a substituted aromatic aldehyde in a suitable solvent, often in the presence of a condensing agent. The resulting benzimidazole derivative retains the carboxylic acid functionality, which can be further modified, making this a versatile synthetic route for creating a library of compounds for drug discovery and materials science applications.

References

Stability of 3,4-Diaminobenzoic Acid Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3,4-Diaminobenzoic acid (3,4-DABA) under various pH conditions. Understanding the stability profile of this compound is critical for its application in pharmaceutical research and development, where it serves as a key building block for various therapeutic agents. This document outlines the physicochemical properties of 3,4-DABA, its anticipated stability challenges, detailed experimental protocols for stability assessment, and potential degradation pathways.

Introduction to this compound

This compound is an aromatic compound containing both amino and carboxylic acid functional groups.[1] This dual functionality makes it a versatile molecule in organic synthesis.[2][3] Its structure, however, also predisposes it to potential degradation under various environmental conditions, particularly changes in pH. The amino groups are susceptible to oxidation, while the overall molecule can undergo various reactions depending on the acidity or alkalinity of the solution.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Off-white to light brown crystalline solid | [1] |

| Melting Point | ~256 °C (with decomposition) | [1] |

| Solubility | Moderately soluble in water; soluble in polar solvents. | [1] |

| pKa (Carboxylic Acid) | ~4.75 | [2] |

| pKa (Predicted) | 5.02 ± 0.10 | [4] |

The pKa value of the carboxylic acid group is a critical parameter, as it dictates the ionization state of the molecule at different pH values. Around a pH of 4.75, both the protonated and deprotonated forms of the carboxylic acid will be present in significant concentrations. The amino groups, being basic, will be protonated in acidic conditions.

pH-Dependent Stability Profile of this compound

The stability of 3,4-DABA is intrinsically linked to the pH of its environment. Both acidic and alkaline conditions can promote degradation through different mechanisms. Aromatic amines, in general, are known to be susceptible to oxidation, and this reactivity can be influenced by pH.[5]

Stability in Acidic Conditions

Stability in Neutral Conditions

Near a neutral pH, 3,4-DABA will exist predominantly in its zwitterionic form, with a deprotonated carboxylate group and protonated amino groups. Stability is generally expected to be higher at or near the isoelectric point of the molecule.

Stability in Alkaline Conditions

Under basic conditions, the carboxylic acid group will be deprotonated. Alkaline conditions can promote the oxidation of aromatic amines. The presence of two amino groups on the benzene (B151609) ring of 3,4-DABA makes it particularly susceptible to oxidation, which can lead to the formation of colored degradation products.

Summary of Anticipated Stability under Different pH Conditions:

While specific experimental data on the degradation kinetics of 3,4-DABA is limited, a qualitative summary based on the general behavior of aromatic amines is presented below.

| pH Condition | Anticipated Stability | Potential Degradation Pathways |

| Acidic (pH 1-3) | Moderate to Low | Hydrolysis (if derivatized), Potential for other acid-catalyzed reactions. |

| Neutral (pH 6-8) | High | Minimal degradation expected. |

| Alkaline (pH 9-12) | Low | Oxidation of amino groups, potentially leading to polymerization and colored products. |

Experimental Protocols for Stability Testing

To rigorously assess the stability of 3,4-DABA under various pH conditions, a forced degradation study is essential.[5][6][7] Such studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[5]

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric Acid (HCl), 0.1 M and 1 M

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M

-

Phosphate (B84403), Borate, or Citrate buffers for various pH values

-

Hydrogen Peroxide (H₂O₂), 3%

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Reference standards for any known impurities or degradants

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

-

LC-MS system for identification of unknown degradation products

-

pH meter

-

Analytical balance

-

Thermostatically controlled oven or water bath

-

Photostability chamber

Forced Degradation Protocol

The following protocol outlines a general procedure for conducting a forced degradation study of 3,4-DABA.

1. Preparation of Stock Solution: Prepare a stock solution of 3,4-DABA in a suitable solvent, such as methanol or a mixture of water and a co-solvent, at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat the solutions at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Subject the solutions to the same temperature and time conditions as the acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light for a specified period.

-

Thermal Degradation: Store the solid 3,4-DABA powder and a solution of the compound in a neutral buffer in an oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3. Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for separating the parent 3,4-DABA peak from any degradation products and process-related impurities.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the mobile phase should be optimized to achieve good peak shape and resolution.

-

Detection: UV detection at a wavelength where 3,4-DABA and its potential degradation products have significant absorbance. A PDA detector is highly recommended to assess peak purity.

-

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualization of Experimental Workflow and Potential Degradation Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a pH-dependent stability study of this compound.

Potential Degradation Pathway

Based on the chemical structure of 3,4-DABA and known reactions of aromatic amines, a potential degradation pathway under oxidative conditions is proposed. One identified oxidation product is 4,7-dicarboxy-1,2-diamino phenazine.[4] Further research is needed to elucidate the full degradation profile under various stress conditions.

Conclusion

The stability of this compound is highly dependent on the pH of its environment. While it is expected to be relatively stable under neutral conditions, both acidic and, particularly, alkaline conditions can lead to degradation. Oxidation of the amino groups is a primary concern, potentially leading to the formation of colored and polymeric impurities. A thorough forced degradation study, coupled with a validated stability-indicating HPLC method, is imperative to fully characterize the degradation profile of 3,4-DABA. The experimental protocols and potential degradation pathways outlined in this guide provide a framework for researchers and drug development professionals to design and execute robust stability studies for this important chemical entity. Further quantitative studies are necessary to establish a detailed pH-rate profile and to identify all significant degradation products.

References

- 1. srinichem.com [srinichem.com]

- 2. This compound | 619-05-6 [chemicalbook.com]

- 3. CAS 619-05-6: this compound | CymitQuimica [cymitquimica.com]

- 4. EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors - Google Patents [patents.google.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

- 7. longdom.org [longdom.org]

Technical Guide to Determining the Fluorescence Quantum Yield of 3,4-Diaminobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive guide to the experimental determination of the fluorescence quantum yield (Φ) of 3,4-Diaminobenzoic acid using the comparative method. Due to the absence of a universally cited quantum yield value for this compound in readily available literature, this guide focuses on the meticulous protocol required to obtain a reliable value.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield indicates a more efficient conversion of absorbed light into fluorescent light, a desirable characteristic for applications such as fluorescent probes and markers in drug development and biological research. The deactivation of an excited state can occur through various radiative (fluorescence) and non-radiative pathways (e.g., internal conversion, intersystem crossing).[1] The quantum yield, therefore, provides the probability that an excited molecule will decay via fluorescence.[1]

The most common and reliable method for determining the fluorescence quantum yield is the comparative method.[1] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.[1][2]

The Comparative Method for Quantum Yield Determination

The comparative method relies on the principle that if a standard and a sample solution have identical absorbance at the same excitation wavelength, they are absorbing the same number of photons.[1] By comparing the integrated fluorescence intensities of the two solutions under identical experimental conditions, the quantum yield of the unknown sample can be calculated.[1][3]

The governing equation for the comparative method is:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)[1][4]

Where:

-

ΦX is the fluorescence quantum yield of the test sample (this compound).

-

ΦST is the fluorescence quantum yield of the standard.

-

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.[5]

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard solutions, respectively.[3]

To ensure accuracy, a series of dilutions with low absorbance values are prepared for both the sample and the standard.[2][6] Plotting the integrated fluorescence intensity against absorbance yields a linear relationship, the slope of which is the gradient used in the calculation.[5]

Experimental Protocol

This protocol details the steps for determining the fluorescence quantum yield of this compound using Quinine Sulfate (B86663) as the reference standard.

Materials and Instruments

-

Test Sample: this compound

-

Reference Standard: Quinine sulfate

-

Solvent for Sample: Spectroscopic grade methanol

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a corrected spectra function

-

Quartz cuvettes (1 cm path length for fluorescence; longer path length, e.g., 2 cm or 5 cm, recommended for absorbance for higher accuracy at low concentrations)[1][6]

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

Selection of Reference Standard

Quinine sulfate is a widely used fluorescence standard. While historically used in sulfuric acid, recent studies have shown its quantum yield to be temperature-dependent in this solvent.[7][8][9] Therefore, using 0.1 M perchloric acid as the solvent is recommended, as it provides a stable quantum yield of 0.60 at temperatures up to 45°C.[7][8] The excitation and emission of Quinine Sulfate are in a suitable range for comparison with many aromatic compounds.

Preparation of Solutions

Critical Consideration: To avoid inner filter effects and self-quenching, the absorbance of all solutions in the 10 mm fluorescence cuvette should be kept below 0.1 at the excitation wavelength.[1]

-

Stock Solutions:

-

Prepare a concentrated stock solution of this compound in methanol.

-

Prepare a concentrated stock solution of Quinine sulfate in 0.1 M perchloric acid.

-

-

Serial Dilutions:

-

From the stock solutions, prepare a series of at least five dilutions for both the this compound and the Quinine sulfate.

-

The dilutions should be made to ensure that the absorbance at the chosen excitation wavelength falls within the range of approximately 0.01 to 0.1.

-

Spectroscopic Measurements

-

Absorbance Spectra:

-

Record the UV-Vis absorbance spectrum for each dilution of this compound and Quinine sulfate.

-

Determine the absorbance at the chosen excitation wavelength for each solution. The same excitation wavelength should be used for both the sample and the standard if their absorption spectra overlap sufficiently.[3]

-

-

Fluorescence Spectra:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the corrected fluorescence emission spectrum for each dilution of the this compound and the Quinine sulfate.

-

Crucially, all instrument settings (e.g., excitation and emission slit widths, detector voltage) must remain constant throughout all measurements.

-

Data Analysis

-

Integrate Fluorescence Intensity: For each recorded fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Plot Data:

-

For both this compound and Quinine sulfate, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

-

Determine Gradients:

-

Perform a linear regression for both plots to obtain the slope (gradient). The plot should be linear, confirming the absence of inner filter effects.

-

-

Calculate Quantum Yield:

-

Use the calculated gradients and the known quantum yield of the standard in the comparative method equation to determine the quantum yield of this compound.

-

Data Presentation

The following tables present a hypothetical dataset for the determination of the fluorescence quantum yield of this compound.

Table 1: Spectroscopic Data for Quinine Sulfate Standard in 0.1 M Perchloric Acid (ΦST = 0.60, ηST = 1.33)

| Solution | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity (a.u.) |

| ST-1 | 0.015 | 150,000 |

| ST-2 | 0.032 | 325,000 |

| ST-3 | 0.051 | 515,000 |

| ST-4 | 0.073 | 735,000 |

| ST-5 | 0.095 | 955,000 |

Table 2: Spectroscopic Data for this compound in Methanol (ηX = 1.329)

| Solution | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity (a.u.) |

| X-1 | 0.018 | 90,000 |

| X-2 | 0.035 | 178,000 |

| X-3 | 0.054 | 275,000 |

| X-4 | 0.076 | 385,000 |

| X-5 | 0.098 | 495,000 |

Table 3: Calculated Quantum Yield

| Parameter | Quinine Sulfate (Standard) | This compound (Sample) |

| Gradient (Grad) | Calculated from Table 1 data | Calculated from Table 2 data |

| Quantum Yield (Φ) | 0.60 (Known) | Calculated |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the relative fluorescence quantum yield.

Caption: Workflow for comparative fluorescence quantum yield determination.

This document is intended as a guide and assumes access to properly calibrated instrumentation. All experimental work should be conducted in accordance with laboratory safety protocols.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. benchchem.com [benchchem.com]

- 3. edinst.com [edinst.com]

- 4. benchchem.com [benchchem.com]

- 5. agilent.com [agilent.com]

- 6. iss.com [iss.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantum yield - Wikipedia [en.wikipedia.org]

- 9. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Past: An In-depth Technical Guide to the Early Studies of 3,4-Diaminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies surrounding the discovery and synthesis of 3,4-Diaminobenzoic acid, a compound that has become a valuable building block in modern medicinal chemistry and materials science. By examining the early experimental protocols and the logical pathways of its synthesis, we can appreciate the evolution of organic chemistry techniques and the enduring significance of this versatile molecule.

Core Synthesis Pathway: A Historical Perspective

The initial synthesis of this compound in the late 19th and early 20th centuries was intrinsically linked to the advancements in the reduction of nitroaromatic compounds. The most probable and documented early route involved a two-step process starting from the readily available benzoic acid. This pathway leverages the well-established chemistry of aromatic nitration followed by reduction.

The logical workflow for this early synthesis can be visualized as a direct progression from a simple aromatic carboxylic acid to the desired diamino derivative.

Experimental Protocols: Recreating Early Methodologies

The following protocols are based on the established chemical principles of the time, such as the Béchamp reduction, which was a common method for the reduction of aromatic nitro compounds in the 19th century.

Step 1: Synthesis of 3,4-Dinitrobenzoic Acid

The precursor, 3,4-dinitrobenzoic acid, was typically prepared by the nitration of benzoic acid.

Materials:

-

Benzoic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Water

Procedure:

-

In a flask, a mixture of concentrated nitric acid and concentrated sulfuric acid was prepared and cooled in an ice bath.

-

Benzoic acid was slowly added to the cooled nitrating mixture with constant stirring, ensuring the temperature was kept low to control the reaction.

-

After the addition was complete, the reaction mixture was allowed to warm to room temperature and then heated gently to complete the nitration.

-

The reaction mixture was then poured over crushed ice, causing the precipitation of the crude 3,4-dinitrobenzoic acid.

-

The solid product was collected by filtration, washed with cold water to remove residual acid, and then dried.

-

Recrystallization from a suitable solvent, such as aqueous ethanol, was performed to purify the product.

Step 2: Synthesis of this compound via Reduction

The reduction of the dinitro compound to the corresponding diamine was a critical step. The Béchamp reduction, using iron filings in an acidic medium, was a prevalent method.

Materials:

-

3,4-Dinitrobenzoic acid

-

Iron (Fe) filings

-

Concentrated hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃) or ammonia (B1221849) (NH₃) solution

-

Water

Procedure:

-

A mixture of 3,4-dinitrobenzoic acid and an excess of iron filings was suspended in water in a reaction flask.

-

A small amount of concentrated hydrochloric acid was added to initiate the reaction.

-

The mixture was heated under reflux with vigorous stirring. The progress of the reduction was often monitored by the change in color of the reaction mixture.

-

After the reduction was complete, the hot solution was made basic by the addition of sodium carbonate or ammonia solution to precipitate iron hydroxides.

-

The hot mixture was filtered to remove the iron sludge.

-

The filtrate, containing the dissolved this compound, was allowed to cool.

-

The pH of the filtrate was carefully adjusted to the isoelectric point of this compound to induce precipitation.

-

The precipitated this compound was collected by filtration, washed with a small amount of cold water, and dried.

-

Further purification could be achieved by recrystallization from hot water or dilute ethanol.

Quantitative Data from Early Studies

The following table summarizes the key quantitative data that would have been of interest to chemists in the early studies of this compound. It is important to note that the purity and yield would have been subject to the analytical techniques available at the time.

| Parameter | Value | Notes |

| Molecular Formula | C₇H₈N₂O₂ | Determined by elemental analysis, a cornerstone of classical organic chemistry. |

| Molecular Weight | 152.15 g/mol | Calculated from the molecular formula based on the atomic weights of the constituent elements. |

| Melting Point | Approximately 210-215 °C (with dec.) | A key physical constant for identification and purity assessment. Early measurements may have varied slightly due to impurities and the apparatus used. |

| Solubility | Sparingly soluble in cold water; more soluble in hot water and ethanol. | Qualitative solubility tests were crucial for purification (recrystallization) and handling of the compound. |

| Appearance | Off-white to brownish crystalline solid | The color could vary depending on the purity, with impurities often leading to a darker appearance. |

| Reaction Yield (Overall) | Variable (typically low to moderate) | Yields in early organic synthesis were often not as high as in modern methods due to less efficient reaction conditions, work-up procedures, and purification techniques. |

Logical Relationships in Early Characterization

The characterization of a newly synthesized compound in the 19th and early 20th centuries followed a logical progression of techniques aimed at confirming its identity and purity.

This whitepaper provides a focused overview of the early scientific endeavors that led to the availability of this compound. The foundational work laid by pioneering chemists, utilizing the techniques and knowledge of their time, paved the way for the extensive applications of this compound in contemporary research and development.

An In-depth Technical Guide to the Crystal Structure of 3,4-Diaminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure of 3,4-Diaminobenzoic acid. To date, a single crystalline form has been extensively characterized. This document summarizes the key crystallographic data, details the experimental protocols for its synthesis and crystallization, and outlines the general workflow for its characterization.

Introduction

This compound is a molecule of significant interest in medicinal chemistry and materials science due to its versatile chemical nature. The spatial arrangement of its constituent atoms in the solid state, known as its crystal structure, is fundamental to its physical and chemical properties. These properties, in turn, influence its behavior in various applications, including its use as a building block in the synthesis of pharmaceuticals and functional polymers. A thorough understanding of its crystal structure is therefore paramount for its effective utilization.

Crystal Structure and the Absence of Polymorphism

Scientific literature to date has reported a single, well-defined crystal structure for this compound. Extensive searches of crystallographic databases and the broader scientific literature have not revealed any evidence of experimentally isolated and characterized polymorphs for this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development and materials science, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. While polymorphism is a common phenomenon in organic molecules, it has not been observed for this compound.

The known crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic crystal system with the space group C2/c.[1] An interesting feature of its solid-state structure is that it exists as a zwitterion, where the proton from the carboxylic acid group has transferred to one of the amino groups.[1]

Quantitative Crystallographic Data

The crystallographic data for the known form of this compound is summarized in the table below. This data provides the fundamental parameters that define the three-dimensional arrangement of the molecules in the crystal lattice.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 22.564(5) Å |

| b | 3.940(1) Å |

| c | 15.176(3) Å |

| α | 90° |

| β | 103.99(3)° |

| γ | 90° |

| Volume | 1311.1(6) ų |

| Z | 8 |

| CCDC Deposition No. | 167201[2] |

Table 1: Crystallographic data for this compound.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystallization of this compound suitable for single-crystal X-ray diffraction studies.

A common synthetic route to this compound involves the reduction of a nitro-substituted precursor. The following is a generalized protocol based on literature descriptions.[3]

-

Nitration: 4-Aminobenzoic acid is first acetylated to protect the amino group. The resulting 4-acetamidobenzoic acid is then nitrated to introduce a nitro group at the 3-position.

-

Hydrolysis: The acetyl protecting group is removed by hydrolysis to yield 4-amino-3-nitrobenzoic acid.

-

Reduction: The nitro group of 4-amino-3-nitrobenzoic acid is then reduced to an amino group. This can be achieved using various reducing agents, with microwave-assisted reduction with ammonium (B1175870) sulfide (B99878) in ethanol (B145695) being an efficient method.[3]

-

Purification: The crude this compound is purified by recrystallization.

The growth of high-quality single crystals is essential for accurate X-ray diffraction analysis. The following is a general procedure for the crystallization of this compound.

-

Solvent Selection: this compound can be recrystallized from water or toluene.

-

Dissolution: Dissolve the purified this compound in a minimal amount of the chosen solvent at an elevated temperature to create a saturated solution.

-

Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals.

-

Isolation and Drying: Once crystals have formed, they are isolated by filtration and washed with a small amount of cold solvent. The crystals are then dried under ambient conditions.

Characterization Workflow

The general workflow for the synthesis and characterization of this compound crystals is depicted in the following diagram. This flowchart outlines the key steps from starting materials to the final structural analysis.

Conclusion

This technical guide has summarized the current knowledge on the crystal structure of this compound. The compound is known to exist in a single crystalline form, which has been well-characterized by X-ray diffraction. The absence of reported polymorphs simplifies its solid-state chemistry but also underscores the importance of understanding the factors that favor its known crystal packing. The provided experimental protocols and characterization workflow offer a practical guide for researchers working with this compound. Further research could focus on computational crystal structure prediction to explore the theoretical possibility of other polymorphs and on the influence of different crystallization conditions on the crystal habit and quality.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 3,4-Diaminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1] This method provides valuable insights into the thermal stability, composition, and decomposition kinetics of materials.[1] For a compound like 3,4-Diaminobenzoic acid, TGA can elucidate its thermal stability, identify stages of decomposition, and quantify residual mass. The resulting data, a thermogram, plots mass change as a function of temperature.

Predicted Thermal Decomposition of this compound

Based on studies of other aminobenzoic acid isomers, the thermal decomposition of this compound is expected to proceed through sublimation and/or decarboxylation.[2] The presence of two amino groups and a carboxylic acid group on the benzene (B151609) ring suggests a complex decomposition pathway. The initial mass loss may be attributed to the sublimation of the material, followed by decarboxylation at higher temperatures, leading to the loss of carbon dioxide.[2] The thermal stability of this compound can be compared to its isomers, such as 3-aminobenzoic acid and 4-aminobenzoic acid, which show mass loss beginning around 100°C.[2]

Experimental Protocol for Thermogravimetric Analysis

The following protocol is a recommended procedure for conducting the TGA of this compound, synthesized from best practices for organic compounds and related molecules.[1][3][4]

3.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should consist of a high-precision balance, a furnace capable of reaching at least 600°C, a programmable temperature controller, and a purge gas system.[5]

3.2. Sample Preparation

-

Ensure the this compound sample is pure and dry.

-

Accurately weigh a small amount of the sample, typically between 5 and 10 mg, into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).[4]

-

The sample should be in a fine powder form to ensure uniform heating.

3.3. TGA Parameters

-

Temperature Program:

-

Initial Temperature: Ambient (e.g., 25°C)

-

Heating Rate: A linear heating rate of 10 K/min is recommended for good resolution.[2]

-

Final Temperature: Heat the sample to a final temperature sufficient to ensure complete decomposition, typically up to 600°C for aromatic amino acids.[3]

-

Isothermal Steps (Optional): To study specific decomposition stages in more detail, isothermal holds can be programmed.[5]

-

-

Atmosphere:

3.4. Data Collection and Analysis

-

Record the sample mass as a function of temperature.

-

The resulting thermogram (TG curve) will show the percentage of weight loss versus temperature.

-

The derivative of the TG curve (DTG curve) can be plotted to determine the temperatures of maximum decomposition rates.

Data Presentation

The quantitative data obtained from the TGA of this compound should be summarized in a clear and structured table. Below is a template for data presentation.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Weight Loss (%) | Residual Mass (%) | Gaseous Products (if identified) |

| Sublimation | Data to be determined | Data to be determined | Data to be determined | - | This compound |

| Decarboxylation | Data to be determined | Data to be determined | Data to be determined | - | Carbon Dioxide |

| Final Residue | - | - | - | Data to be determined | - |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for performing a thermogravimetric analysis experiment.

Caption: Generalized workflow for thermogravimetric analysis.

5.2. Predicted Decomposition Pathway

This diagram illustrates a plausible thermal decomposition pathway for this compound based on the behavior of similar compounds.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Sialic Acids using 3,4-Diaminobenzoic Acid Derivatization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of sialic acids, specifically N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), in glycoproteins using a pre-column derivatization method with 3,4-Diaminobenzoic acid (DABA) followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Sialylation is a critical quality attribute (CQA) of many biopharmaceutical proteins, influencing their efficacy, stability, and serum half-life.[1] Therefore, accurate and robust quantification of sialic acids is essential throughout the drug development lifecycle.

The methodology described herein is based on the well-established condensation reaction between the α-keto acid functionality of sialic acids and the aromatic diamine, DABA, to yield a highly fluorescent derivative that can be readily separated and quantified by reversed-phase HPLC.

Experimental Protocols

This section outlines the detailed procedures for sample preparation, derivatization, and HPLC analysis of sialic acids.

Release of Sialic Acids from Glycoproteins

Sialic acids must first be cleaved from the glycoprotein (B1211001) backbone. Mild acid hydrolysis is the most common method for this purpose.

Materials:

-

Glycoprotein sample (e.g., therapeutic protein, antibody)

-

Acetic acid (glacial)

-

Hydrochloric acid (HCl)

-

Heating block or water bath

-

Microcentrifuge tubes

Protocol:

-

Reconstitute the glycoprotein sample to a known concentration (typically 50-500 µg for glycoproteins with varying levels of sialylation) in ultrapure water.[2]

-

Acid Hydrolysis:

-

Incubate the mixture at 80°C for 2 hours to release the sialic acids.[1][3]

-

Cool the samples to room temperature.

-

Centrifuge the samples to pellet any precipitate.

-

Collect the supernatant containing the released sialic acids for the derivatization step.

Derivatization with this compound (DABA)

The released sialic acids are derivatized with DABA to enable fluorescent detection. A common and effective labeling agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), a DABA analog, which will be used in this protocol.[2]

Materials:

-

Supernatant from the hydrolysis step

-

DMB labeling solution (e.g., from a kit such as LudgerTag DMB kit) or prepare as follows:

-

1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)

-

Glacial acetic acid

-

Sodium hydrosulfite

-

Ultrapure water

-

-

Heating block set to 50°C

-

Sialic acid reference standards (Neu5Ac, Neu5Gc)

DMB Labeling Solution Preparation:

-

In a 2 mL glass vial, mix 436 µL of water and 38 µL of glacial acetic acid.[1]

-

Add this solution to a separate 2 mL glass vial containing 4 mg of sodium hydrosulfite and mix.[1]

-

Add this final solution to a 2 mL glass vial containing 0.7 mg of DMB and mix.[1]

Derivatization Protocol:

-

To 20 µL of the supernatant (or sialic acid standard), add 20 µL of the DMB-labeling solution.

-

Incubate the mixture in the dark at 50°C for 3 hours.[1]

-

Stop the reaction by adding 480 µL of water to the reaction mixture.[1]

-

The DMB-labeled sample is now ready for HPLC analysis. It is recommended to analyze the samples within 24 hours of labeling to prevent degradation of the light-sensitive derivatives.[3]

HPLC Analysis

The DMB-labeled sialic acids are separated and quantified using reversed-phase HPLC with fluorescence detection.

Instrumentation and Columns:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., Ascentis C18, 15 cm × 2.1 mm I.D., 3 µm) or an RP-Amide column (e.g., Ascentis Express RP-Amide, 10 cm × 2.1 mm I.D., 2.7 µm) for improved separation.

HPLC Conditions:

| Parameter | Condition 1: C18 Column | Condition 2: RP-Amide Column |

| Column | Ascentis C18, 15 cm × 2.1 mm I.D., 3 µm | Ascentis Express RP-Amide, 10 cm × 2.1 mm I.D., 2.7 µm |

| Mobile Phase A | Water:Acetonitrile:Methanol (84:9:7) | 0.1% Formic Acid in Water |

| Mobile Phase B | - | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic | 0-1 min: 6% B; 1.01-4 min: 20% B; 4.01-12 min: 6% B |

| Flow Rate | 0.2 mL/min | 0.2 mL/min |

| Column Temperature | 30°C | 30°C |

| Run Time | 25 minutes | 15 minutes |

| Fluorescence Detection | Excitation: 373 nm, Emission: 448 nm | Excitation: 373 nm, Emission: 448 nm |

Note: The RP-Amide column with a simpler mobile phase and shorter run time offers better resolution and improved peak shapes compared to the traditional C18 method.

Quantitative Data Summary

The following tables summarize the performance characteristics of the HPLC method for the quantification of Neu5Ac and Neu5Gc.

Table 1: Linearity and Range

| Analyte | Linearity Range (µg/mL) | Coefficient of Determination (R²) |

| Neu5Ac | 0.1 - 10 | > 0.999 |

| Neu5Gc | 0.1 - 10 | > 0.999 |

Data based on a study using DMB derivatization and HPLC-FLD.[4]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)

| Analyte | LOD (nmol) | LOQ (nmol) |

| Neu5Ac | 0.0068 | 0.0205 |

| Neu5Gc | 0.0071 | 0.0216 |

Data obtained using a validated method following ICH Q2(R1) guidelines.[2]

Table 3: Precision

| Analyte | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |

| Neu5Ac | 0.7 - 1.8 | 1.4 |

| Neu5Gc | 0.7 - 1.8 | 1.2 |

Repeatability RSDs for Neu5Ac and Neu5Gc were 1.4% and 1.2%, respectively.[4]

Visualizations

Experimental Workflow

Caption: Workflow for HPLC analysis of sialic acids.

DABA Derivatization Reactiondot

References

Application Notes and Protocols for Fluorescent Labeling of Peptides with 3,4-Diaminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling the study of peptide localization, protein-protein interactions, and enzyme activity.[1][2] 3,4-Diaminobenzoic acid (DABA) is a fluorophore that can be incorporated into peptides to facilitate their detection. While commonly integrated during solid-phase peptide synthesis (SPPS) as a pre-formed amino acid derivative, DABA can also be conjugated to a peptide post-synthesis.[3][4][5][6] This document provides a detailed protocol for the fluorescent labeling of a peptide with this compound via amide bond formation, along with the necessary experimental workflows and data presentation.

The protocol described herein involves the activation of the carboxylic acid group of DABA using a coupling reagent, followed by its reaction with a primary amine on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine (B10760008) residue.[7][8] Subsequent purification of the fluorescently labeled peptide is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

Experimental Workflow

The overall workflow for the fluorescent labeling of a peptide with this compound is depicted below.

Caption: Experimental workflow for peptide labeling with DABA.

Chemical Reaction Pathway

The chemical reaction for labeling a peptide with this compound involves the formation of a stable amide bond.

Caption: Amide bond formation between a peptide and DABA.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of Fmoc-protected this compound amino acid derivatives, which are used in solid-phase peptide synthesis.[3][4][6] While these are not direct labeling efficiencies for a post-synthesis conjugation, they provide an indication of the reactivity of DABA in amide bond formation.

| Amino Acid Derivative | Yield (%) | Reference |

| Fmoc-Ala-Dbz-OH | 83-87 | [3] |

| Fmoc-Lys(Boc)-Dbz-OH | 86 | [4] |

| General range for various Fmoc-amino acid-Dbz-OH | 40-94 | [6] |

| Fmoc-(2-naphthyl)alanine-Dbz-OH | 50 | [4] |

| N-Fmoc-6-aminohexanoic acid-Dbz-OH | 65 | [4] |

Detailed Experimental Protocol

Materials:

-

Peptide with a free primary amine (N-terminus or Lys side chain)

-

This compound (DABA)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Reverse-phase C18 column

-

0.22 µm syringe filters

Equipment:

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Reaction vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass spectrometer

-

Fluorometer

-

Lyophilizer

Procedure:

1. Reagent Preparation

-

Peptide Solution: Dissolve the peptide in anhydrous DMF to a final concentration of 10 mg/mL.

-

DABA Solution: Prepare a 5-fold molar excess of DABA relative to the peptide in anhydrous DMF.

-

HATU Solution: Prepare a 4.9-fold molar excess of HATU relative to the peptide in anhydrous DMF.

-

DIPEA: Use neat DIPEA, calculating a 10-fold molar excess relative to the peptide.

2. Labeling Reaction

-